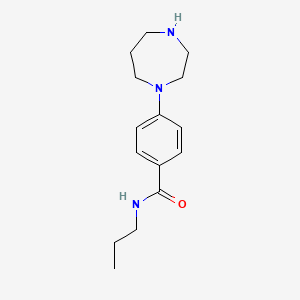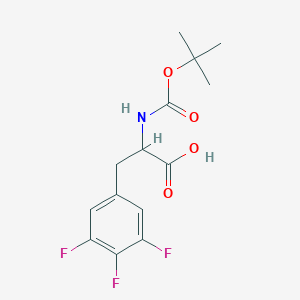
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-: is a chemical compound with the molecular formula C12H17N3O This compound is characterized by the presence of a benzamide group attached to a hexahydro-1H-1,4-diazepin-1-yl ring, with an N-propyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- typically involves the reaction of benzoyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research purposes.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the hexahydro-1H-1,4-diazepin-1-yl ring provides structural stability. The N-propyl substitution may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-
- N-propylbenzamide
- Hexahydro-1H-1,4-diazepin-1-ylbenzamide
Uniqueness: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- stands out due to the combination of the benzamide group, hexahydro-1H-1,4-diazepin-1-yl ring, and N-propyl substitution. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
4-(1,4-diazepan-1-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H23N3O/c1-2-8-17-15(19)13-4-6-14(7-5-13)18-11-3-9-16-10-12-18/h4-7,16H,2-3,8-12H2,1H3,(H,17,19) |
InChI-Schlüssel |
DOKZKRDWBLLWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)









![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)

![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
